molecular formula C14H26O2 B1237036 5-Tetradecenoic acid, (5Z)- CAS No. 544-66-1

5-Tetradecenoic acid, (5Z)-

Cat. No.: B1237036
CAS No.: 544-66-1
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecenoic acid, (5Z)-, typically involves the Wittig reaction. One common method includes the reaction of 1-nonanal with (4-carboxybutyl)triphenylphosphonium bromide in the presence of sodium hexamethyldisilazane and tetrahydrofuran. The reaction is carried out under an inert atmosphere at room temperature, followed by the addition of the aldehyde, and further stirring. The product is then extracted and purified .

Industrial Production Methods: Industrial production of 5-Tetradecenoic acid, (5Z)-, often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Tetradecenoic acid, (5Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Volatile compounds and other oxidized derivatives.

    Reduction: Tetradecanoic acid.

    Substitution: Esters and amides of 5-Tetradecenoic acid, (5Z)-.

Mechanism of Action

The mechanism of action of 5-Tetradecenoic acid, (5Z)-, involves its incorporation into triglycerides and its role in fatty acid metabolism. It is particularly significant in the context of mitochondrial beta-oxidation, where it is metabolized by enzymes such as very long-chain acyl-CoA dehydrogenase . This process is crucial for energy production and the regulation of lipid levels in cells.

Comparison with Similar Compounds

Uniqueness: 5-Tetradecenoic acid, (5Z)-, is unique due to its specific cis-configuration, which influences its physical and chemical properties, such as melting point and reactivity. This configuration also affects its biological activity and its role in metabolic pathways .

Properties

IUPAC Name

tetradec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUVBVUFZMJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972270
Record name Tetradec-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-66-1, 5684-70-8
Record name 5-Tetradecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradec-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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